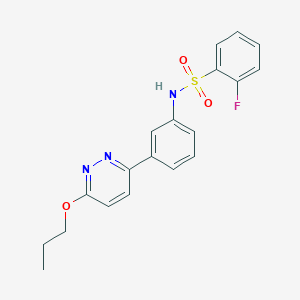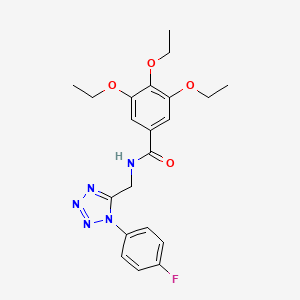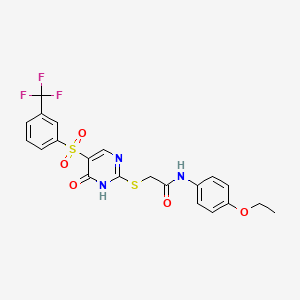![molecular formula C15H15N5O2S2 B11257042 N-(4-methylbenzyl)-2-[(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B11257042.png)
N-(4-methylbenzyl)-2-[(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({3-METHYL-4-OXO-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-7-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is a synthetic organic compound that belongs to the class of thiadiazolo-triazine derivatives This compound is characterized by its complex heterocyclic structure, which includes a thiadiazole ring fused with a triazine ring, and a sulfanyl group attached to an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-METHYL-4-OXO-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-7-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE can be achieved through a multi-step process involving the following key steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Formation of the Triazine Ring: The triazine ring can be formed by the reaction of the thiadiazole intermediate with cyanuric chloride in the presence of a base such as triethylamine.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the triazine intermediate with a suitable thiol reagent under mild conditions.
Formation of the Acetamide Moiety: The final step involves the acylation of the sulfanyl intermediate with 4-methylbenzylamine and acetic anhydride to form the desired acetamide compound.
Industrial Production Methods
In an industrial setting, the production of 2-({3-METHYL-4-OXO-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-7-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE would involve optimizing the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety, potentially yielding the corresponding alcohol.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro, halo, or sulfonyl derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound’s unique structure may exhibit biological activity, making it a candidate for drug discovery and development. It could be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Materials Science: The compound’s heterocyclic structure may impart interesting electronic and optical properties, making it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Agrochemicals: The compound may have potential as a pesticide or herbicide due to its ability to interact with biological targets in plants and pests.
Wirkmechanismus
The mechanism of action of 2-({3-METHYL-4-OXO-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-7-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE would depend on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. The presence of the thiadiazolo-triazine core may allow the compound to inhibit enzyme activity or modulate receptor function, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-({3-METHYL-4-OXO-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-7-YL}SULFANYL)-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE: Similar structure with a chloro substituent instead of a methyl group on the aromatic ring.
2-({3-METHYL-4-OXO-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-7-YL}SULFANYL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE: Similar structure with a methoxy substituent instead of a methyl group on the aromatic ring.
Uniqueness
The uniqueness of 2-({3-METHYL-4-OXO-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-7-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE lies in its specific combination of functional groups and heterocyclic rings, which may confer distinct chemical and biological properties. The presence of the methyl group on the aromatic ring may influence the compound’s reactivity and interaction with biological targets, differentiating it from similar compounds with different substituents.
Eigenschaften
Molekularformel |
C15H15N5O2S2 |
|---|---|
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C15H15N5O2S2/c1-9-3-5-11(6-4-9)7-16-12(21)8-23-15-19-20-13(22)10(2)17-18-14(20)24-15/h3-6H,7-8H2,1-2H3,(H,16,21) |
InChI-Schlüssel |
MUCZNECVACINTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NN3C(=O)C(=NN=C3S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-2-methylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11256959.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B11256964.png)
![N-(3,4-dimethoxyphenyl)-2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B11256966.png)
![2-methoxy-5-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B11256970.png)
![N-(5-chloro-2-methylphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11256973.png)


![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B11257002.png)
![N1-(2-ethoxyphenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11257006.png)

![8-[(diethylamino)methyl]-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one](/img/structure/B11257016.png)
![5-((4-chlorobenzyl)thio)-6-isopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11257036.png)
![1-[(1-ethyl-1H-indol-5-yl)sulfonyl]-N-(3-methylbutyl)piperidine-3-carboxamide](/img/structure/B11257039.png)
![2-((6-isobutyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide](/img/structure/B11257040.png)
